Cas no 1289132-47-3 (4-bromo-N-ethyl-1,3-thiazol-2-amine)

4-Bromo-N-ethyl-1,3-thiazol-2-amine is a brominated thiazole derivative with a molecular formula of C₅H₇BrN₂S. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its bromine substituent enhances reactivity, enabling selective cross-coupling reactions, while the ethylamine moiety offers potential for further functionalization. The thiazole core contributes to its stability and bioactivity, making it valuable in medicinal chemistry for designing bioactive molecules. Suitable for palladium-catalyzed transformations, it is often employed in Suzuki or Buchwald-Hartwig couplings. High purity grades ensure consistent performance in research and industrial applications. Proper handling under inert conditions is recommended due to its sensitivity.
4-bromo-N-ethyl-1,3-thiazol-2-amine structure
1289132-47-3 structure
Product Name:4-bromo-N-ethyl-1,3-thiazol-2-amine
CAS No:1289132-47-3
MF:C5H7BrN2S
MW:207.091478586197
CID:6325815
PubChem ID:79397073
Update Time:2025-05-20

4-bromo-N-ethyl-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-N-ethyl-1,3-thiazol-2-amine
    • 1289132-47-3
    • AKOS017950693
    • EN300-1245248
    • SCHEMBL2170914
    • Inchi: 1S/C5H7BrN2S/c1-2-7-5-8-4(6)3-9-5/h3H,2H2,1H3,(H,7,8)
    • InChI Key: DVFSJKZTDVQTTB-UHFFFAOYSA-N
    • SMILES: BrC1=CSC(=N1)NCC

Computed Properties

  • Exact Mass: 205.95133g/mol
  • Monoisotopic Mass: 205.95133g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 91
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 53.2Ų

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Additional information on 4-bromo-N-ethyl-1,3-thiazol-2-amine

4-bromo-N-ethyl-1,3-thiazol-2-amine (CAS 1289132-47-3): A Versatile Thiazole Derivative in Modern Chemistry

The 4-bromo-N-ethyl-1,3-thiazol-2-amine (CAS 1289132-47-3) represents a significant compound in the family of thiazole derivatives, which have gained substantial attention in pharmaceutical and material science research. This brominated thiazole amine compound features a unique molecular structure combining a thiazole ring with both bromine and ethylamine substituents, making it particularly valuable for various synthetic applications.

Recent trends in chemical research show growing interest in heterocyclic compounds like 4-bromo-N-ethyl-1,3-thiazol-2-amine, especially for their potential in drug discovery. Many researchers are searching for "thiazole derivatives in medicinal chemistry" or "brominated heterocycles applications", reflecting the compound's relevance in current scientific investigations. The presence of both bromine and amine functional groups allows for diverse chemical modifications, making it a versatile building block in organic synthesis.

The molecular structure of 4-bromo-N-ethyl-1,3-thiazol-2-amine (CAS 1289132-47-3) consists of a five-membered thiazole ring containing sulfur and nitrogen atoms, with a bromine atom at the 4-position and an ethylamine group at the 2-position. This specific arrangement contributes to its unique electronic properties and reactivity patterns. Scientists frequently search for "thiazole ring reactivity" or "bromine substitution effects", indicating strong interest in understanding these fundamental chemical characteristics.

In pharmaceutical research, 4-bromo-N-ethyl-1,3-thiazol-2-amine serves as a crucial intermediate for developing various bioactive molecules. The compound's potential applications align with current trends in searching for "new antibiotic scaffolds" and "antiviral compound development". Its thiazole core structure is particularly valuable as many FDA-approved drugs contain this moiety, making it an attractive target for medicinal chemistry studies.

The synthesis and applications of 4-bromo-N-ethyl-1,3-thiazol-2-amine (CAS 1289132-47-3) have been the subject of numerous scientific publications. Researchers often investigate "thiazole synthesis methods" and "amine functionalization techniques", reflecting the compound's importance in synthetic chemistry. The bromine atom offers excellent opportunities for further functionalization through various cross-coupling reactions, which are fundamental in modern organic synthesis strategies.

Material science applications of 4-bromo-N-ethyl-1,3-thiazol-2-amine are also gaining attention, particularly in the development of organic electronic materials. Current search trends show interest in "heterocyclic compounds for OLEDs" and "thiazole-based semiconductors". The compound's conjugated system and potential for polymerization make it interesting for these advanced material applications.

Quality control and analytical characterization of 4-bromo-N-ethyl-1,3-thiazol-2-amine typically involve techniques like HPLC, NMR spectroscopy, and mass spectrometry. Many researchers search for "thiazole compound characterization" and "brominated compound analysis", highlighting the need for reliable analytical methods for such specialized chemicals.

The commercial availability of 4-bromo-N-ethyl-1,3-thiazol-2-amine (CAS 1289132-47-3) from specialty chemical suppliers has increased in recent years, responding to growing demand from both academic and industrial researchers. Market analysis shows rising searches for "specialty thiazole compounds" and "custom heterocyclic synthesis", indicating expanding applications across multiple scientific disciplines.

Future research directions for 4-bromo-N-ethyl-1,3-thiazol-2-amine may include exploration of its biological activities, development of novel synthetic methodologies, and investigation of its materials science potential. The compound's versatility ensures it will remain an important subject of study, as evidenced by increasing searches for "multifunctional thiazole derivatives" and "advanced heterocyclic building blocks" in scientific literature databases.

Safety considerations for handling 4-bromo-N-ethyl-1,3-thiazol-2-amine follow standard laboratory protocols for organic compounds. Proper personal protective equipment and ventilation are recommended, as with all specialized chemical substances. Researchers often look for "safe handling of brominated compounds" and "amine compound storage", reflecting the importance of safety in chemical research environments.

In conclusion, 4-bromo-N-ethyl-1,3-thiazol-2-amine (CAS 1289132-47-3) represents a valuable thiazole derivative with wide-ranging applications in modern chemistry. Its unique structural features and reactivity profile continue to make it an important compound for pharmaceutical development, materials science, and fundamental chemical research, as demonstrated by current scientific trends and search patterns in the field.

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